Lauryldimethylethylammonium ethyl sulfate
Overview
Description
Lauryldimethylethylammonium ethyl sulfate is a quaternary ammonium compound with the chemical formula C₁₆H₃₆N·C₂H₅O₄S . It belongs to the class of surfactants and is commonly used in various industrial and household applications due to its amphiphilic nature. The compound consists of a hydrophobic alkyl chain (lauryl group) and a hydrophilic sulfate group.
Synthesis Analysis
The synthesis of lauryldimethylethylammonium ethyl sulfate involves the quaternization of dimethylethylamine with lauryl chloride followed by the reaction with ethyl sulfate . The process typically occurs in an organic solvent under controlled conditions. The resulting compound is a white or pale yellow solid.
Molecular Structure Analysis
The molecular structure of lauryldimethylethylammonium ethyl sulfate comprises the following components:
- Lauryl Group : A long hydrophobic alkyl chain (C₁₂H₂₅) responsible for its surfactant properties.
- Quaternary Ammonium Center : The positively charged nitrogen atom (N⁺) with three methyl groups and one ethyl group attached.
- Ethyl Sulfate Group : The negatively charged sulfate ion (C₂H₅O₄S⁻).
Chemical Reactions Analysis
Lauryldimethylethylammonium ethyl sulfate can participate in various chemical reactions:
- Hydrolysis : The compound can undergo hydrolysis in aqueous solutions, leading to the release of lauryl alcohol and ethyl sulfate.
- Ion Exchange : In certain applications, it can exchange its ethyl sulfate group with other anions.
- Phase Transfer Catalysis : Due to its amphiphilic nature, it acts as a phase transfer catalyst in organic reactions.
Physical And Chemical Properties Analysis
- Physical State : White or pale yellow solid.
- Solubility : Soluble in water and organic solvents.
- Melting Point : Typically around 100-110°C.
- Density : Varies based on concentration and temperature.
- pH : Alkaline due to the quaternary ammonium group.
Safety And Hazards
- Irritant : Lauryldimethylethylammonium ethyl sulfate can cause skin and eye irritation.
- Environmental Impact : It may persist in aquatic environments and affect aquatic organisms.
- Toxicity : Prolonged exposure can be harmful; follow safety precautions.
Future Directions
Research on lauryldimethylethylammonium ethyl sulfate continues to explore its applications, environmental impact, and safer alternatives. Future studies should focus on optimizing its properties and minimizing adverse effects.
properties
IUPAC Name |
dodecyl-ethyl-dimethylazanium;ethyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;1-2-6-7(3,4)5/h5-16H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPPJWHBSYEOKV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062775 | |
Record name | Dodecylethyldimethylammonium ethyl sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lauryldimethylethylammonium ethyl sulfate | |
CAS RN |
3006-13-1 | |
Record name | 1-Dodecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3006-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryldimethylethylammonium ethyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecylethyldimethylammonium ethyl sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecylethyldimethylammonium ethyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYLDIMETHYLETHYLAMMONIUM ETHYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM6K64WN7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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